molecular formula C13H28N2S B7723180 N,N'-dihexylcarbamimidothioic acid

N,N'-dihexylcarbamimidothioic acid

Cat. No.: B7723180
M. Wt: 244.44 g/mol
InChI Key: CYYJFWJNIQDCLT-UHFFFAOYSA-N
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Description

N,N’-dihexylcarbamimidothioic acid: is an organic compound that belongs to the class of carbodiimides These compounds are characterized by the presence of a functional group with the formula RN=C=NR

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N’-dihexylcarbamimidothioic acid typically involves the reaction of hexylamine with carbon disulfide, followed by oxidation. The reaction conditions often require the use of a dehydrating agent to facilitate the formation of the carbodiimide structure. Common reagents used in this synthesis include phosphorus pentoxide and p-toluenesulfonyl chloride .

Industrial Production Methods: In industrial settings, the production of N,N’-dihexylcarbamimidothioic acid may involve the use of advanced catalytic processes to enhance yield and purity. The use of phosphine oxides as catalysts has been reported to be effective in the decarboxylation of isocyanates to form carbodiimides .

Chemical Reactions Analysis

Types of Reactions: N,N’-dihexylcarbamimidothioic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ureas.

    Reduction: Reduction reactions can convert the carbodiimide group to amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and alcohols can react with N,N’-dihexylcarbamimidothioic acid under mild conditions.

Major Products Formed:

    Oxidation: Formation of ureas.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted derivatives.

Mechanism of Action

The mechanism of action of N,N’-dihexylcarbamimidothioic acid involves the activation of carboxyl groups, facilitating nucleophilic attack by amines or alcohols. This leads to the formation of stable amide or ester bonds. The compound’s ability to form reactive intermediates, such as O-acylisourea, is crucial for its effectiveness in coupling reactions .

Comparison with Similar Compounds

Uniqueness: N,N’-dihexylcarbamimidothioic acid is unique due to its specific alkyl chain length, which can influence its solubility and reactivity. This makes it suitable for applications where other carbodiimides may not be as effective .

Properties

IUPAC Name

N,N'-dihexylcarbamimidothioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H28N2S/c1-3-5-7-9-11-14-13(16)15-12-10-8-6-4-2/h3-12H2,1-2H3,(H2,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYYJFWJNIQDCLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCNC(=NCCCCCC)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCNC(=NCCCCCC)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H28N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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